REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([S:14]([NH:17][C:18]3C=CC=CC=3)(=[O:16])=[O:15])=[CH:10][C:9]=2[N+:24]([O-:26])=[O:25])=[CH:3][CH:2]=1.C1C(N)=[C:31]2[C:34](C3C(O)=CC(Br)=C(N)C=3C(=O)C2=C(O)C=1)=[O:35].[CH:48]1C=CC(NC2C=CC([OH2+])=C3C(C4C(C(=O)C=23)=C([N+]([O-])=O)C=CC=4[O-])=O)=CC=1>>[CH3:31][CH2:34][O:35][C:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11]([S:14]([N:17]([CH3:48])[CH3:18])(=[O:16])=[O:15])=[CH:10][C:9]=2[N+:24]([O-:26])=[O:25])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)N)O
|
Name
|
C.I. Disperse Blue 77
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)[OH2+])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |